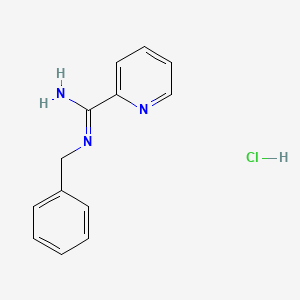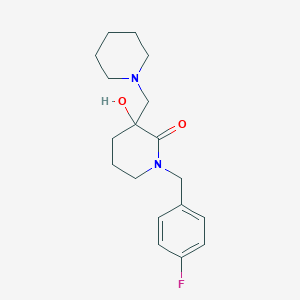
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline, also known as CTMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolines, which are known for their diverse biological activities. CTMQ has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinase C and the modulation of ion channels.
Biochemical and Physiological Effects:
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and have vasodilatory effects. 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has several advantages for use in laboratory experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several potential future directions for research on 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline. These include the development of novel synthetic methods for 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline and its analogs, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics are also potential areas of future research.
Métodos De Síntesis
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of cinnamaldehyde with 2,4,6-trimethylquinoline in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of cinnamaldehyde with aniline and acetic acid in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMHZGEKZVGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B6128974.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6128982.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)propanamide](/img/structure/B6128993.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6128999.png)

![methyl 4-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate](/img/structure/B6129012.png)
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6129044.png)
![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)
